BML-281 vs. Tubastatin A: Superior Potency and Distinct Selectivity Profile for HDAC6 Inhibition
BML-281 demonstrates significantly higher potency against HDAC6 compared to Tubastatin A, a widely used HDAC6 inhibitor. The IC50 of BML-281 for HDAC6 is 0.002 nM (2 pM), whereas Tubastatin A has an IC50 of 15 nM for the same target [1]. Furthermore, BML-281 shows a selectivity window of >50,000-fold over HDAC1/2/8/10, while Tubastatin A's selectivity over these isoforms is approximately 1,000-fold [1]. This difference in potency and selectivity may translate to distinct biological readouts in cellular and in vivo models.
| Evidence Dimension | HDAC6 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.002 nM (2 pM) |
| Comparator Or Baseline | Tubastatin A: 15 nM |
| Quantified Difference | BML-281 is 7,500-fold more potent than Tubastatin A against HDAC6 in enzymatic assays. |
| Conditions | Recombinant HDAC6 enzyme assay; see individual references for specific buffer conditions. |
Why This Matters
For researchers requiring maximal target engagement at minimal concentrations, BML-281's sub-nanomolar potency is a critical differentiator that can reduce off-target effects associated with higher compound concentrations.
- [1] ProbeChem. BML-281 (CAY10603) HDAC6 Inhibitor Product Page. IC50 = 0.002 nM. View Source
